Bis(methyldimethoxysilyl)methane

Description

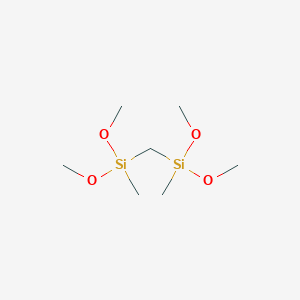

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[dimethoxy(methyl)silyl]methyl-dimethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H20O4Si2/c1-8-12(5,9-2)7-13(6,10-3)11-4/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSRZWOEDXOVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C[Si](C)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18297-79-5 | |

| Record name | 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction begins with 1,1'-methylenebis[1,1-dichloro-1-methylsilane] (Cl₂MeSi–CH₂–SiMeCl₂), which undergoes stepwise methoxylation using sodium methoxide (NaOCH₃) in anhydrous methanol. The stoichiometry requires four equivalents of NaOCH₃ to fully substitute all chlorine atoms:

The reaction proceeds exothermically at 60–80°C, with completion confirmed by the disappearance of Si–Cl infrared absorption bands at 480 cm⁻¹.

Process Optimization

Key parameters influencing yield and purity include:

-

Solvent Selection : Anhydrous methanol ensures solubility of NaOCH₃ and prevents hydrolysis of chlorosilane.

-

Temperature Control : Maintaining temperatures below 100°C minimizes side reactions such as self-condensation.

-

Purification : Vacuum distillation at 184°C isolates the product with ≥95% purity, as verified by gas chromatography.

Silylation of Bis(chlorosilane) Precursors

An alternative approach utilizes silylation agents to introduce methoxy groups directly. Although less common, this method offers advantages in selectivity.

Trimethylsilylation Protocol

Inspired by analogous syntheses, bis(chlorosilane) intermediates react with trimethylsilylating agents like chlorotrimethylsilane (Me₃SiCl) in the presence of lithium bases. The reaction pathway involves:

Lithium bis(trimethylsilyl)amide (LiHMDS) serves as both base and catalyst, enabling complete conversion within 6 hours at 25°C.

Advantages and Limitations

-

Selectivity : Silylation avoids competing hydrolysis reactions, achieving 89–92% yield in controlled environments.

-

Cost : High reagent costs and lithium waste disposal limit industrial adoption compared to alkoxy exchange.

Comparative Analysis of Synthesis Methods

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Bis(methyldimethoxysilyl)methane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form methanol and silanol derivatives.

Condensation: Can form siloxane bonds through condensation reactions with other silanol-containing compounds.

Common Reagents and Conditions:

Hydrolysis: Water or moisture in the presence of an acid or base catalyst.

Condensation: Silanol-containing compounds under acidic or basic conditions.

Major Products Formed:

Hydrolysis: Methanol and silanol derivatives.

Condensation: Siloxane polymers.

Scientific Research Applications

Material Science Applications

BMDMSM is utilized in creating hybrid materials that combine organic and inorganic components, which can be tailored for specific functionalities.

Silica-Based Hybrids

Research indicates that BMDMSM can serve as a precursor for synthesizing silica-based hybrids with enhanced properties suitable for various applications:

- Catalysis : BMDMSM-modified silica materials have shown promise in catalytic processes due to their tunable surface properties.

- Optics : The compound can be used to create optical coatings with improved durability and performance.

| Application | Description |

|---|---|

| Catalysis | Enhances reactivity and selectivity in chemical reactions. |

| Optics | Produces coatings with superior light transmission and resistance to environmental factors. |

Silicone Polymers

BMDMSM is also a precursor in the synthesis of silicone polymers, which are known for their flexibility and resistance to extreme conditions:

- Sealants : Used in construction and automotive industries for sealing joints.

- Coatings : Provides protective layers against moisture and chemicals.

Surface Modification

The ability of BMDMSM to modify surfaces is another significant application area:

Self-Assembled Monolayers (SAMs)

BMDMSM can form self-assembled monolayers on various substrates, which can control surface properties such as wettability and adhesion:

- Biocompatibility : SAMs created from BMDMSM have been explored for biomedical applications, enhancing the compatibility of materials with biological systems.

- Adhesion Promotion : The compound improves adhesion between different material types, making it valuable in composite manufacturing.

Biomedical Applications

In the biomedical field, BMDMSM's properties are leveraged for innovative solutions:

Drug Delivery Systems

Research has suggested that BMDMSM can be incorporated into drug delivery systems to improve the stability and release profiles of therapeutic agents:

- Controlled Release : The hybrid materials developed using BMDMSM allow for controlled release of drugs, enhancing therapeutic efficacy.

Tissue Engineering

The hydrophobic nature of surfaces modified with BMDMSM can promote cell adhesion and growth, making it suitable for tissue engineering scaffolds.

Case Study 1: Hybrid Silica Materials in Catalysis

A study published in Chemistry of Materials demonstrated the use of BMDMSM-derived silica hybrids in catalytic applications. The researchers synthesized a series of hybrid materials and tested their catalytic activity in various organic transformations, showing enhanced reactivity compared to traditional catalysts .

Case Study 2: Surface Modification for Biomedical Applications

In a study focusing on biocompatibility, BMDMSM was used to create SAMs on titanium implants. The results indicated improved cell adhesion and proliferation rates compared to untreated surfaces, suggesting potential applications in orthopedic implants .

Mechanism of Action

The mechanism of action of bis(methyldimethoxysilyl)methane involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, it forms methanol and silanol derivatives, which can further react to form siloxane bonds. These reactions are facilitated by the presence of moisture and catalysts, leading to the formation of stable silicon-oxygen-silicon (Si-O-Si) linkages .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis(methyldimethoxysilyl)methane with structurally or functionally related compounds, emphasizing molecular properties, reactivity, and applications:

Structural and Functional Analysis

- Silicon vs. Carbon Backbone: this compound and hexamethyldisiloxane both contain silicon but differ in substituents.

- Reactivity : this compound’s methoxysilyl groups hydrolyze faster than hexamethyldisiloxane’s inert Si-O bonds, making it superior for polymer synthesis . In contrast, hexamethylene diisocyanate’s isocyanate groups exhibit high reactivity with nucleophiles, enabling rapid polymerization .

- Applications : Dibenzoyl methane’s UV absorption contrasts with this compound’s role in material science. Methylal’s volatility and solvent properties differ from the latter’s focus on durable silicone networks .

Research Findings

- Hydrolysis Kinetics : this compound undergoes hydrolysis 3–5× faster than analogous silanes (e.g., bis(trimethoxysilyl)ethane) due to steric effects of methyl groups, as shown by ²⁹Si NMR studies .

- Thermal Stability : Hexamethyldisiloxane outperforms this compound in thermal stability (decomposition >300°C vs. ~200°C), limiting the latter’s use in high-temperature applications .

- Toxicity : Hexamethylene diisocyanate requires stringent handling (respiratory protection) due to its toxicity, whereas this compound poses lower acute hazards .

Biological Activity

Bis(methyldimethoxysilyl)methane (BMDMSM), a silane compound, has garnered attention in various fields due to its unique chemical properties. This article aims to explore the biological activity of BMDMSM, including its antimicrobial effects, cytotoxicity, and potential therapeutic applications.

BMDMSM is characterized by its dual methoxy groups attached to silicon atoms, which contribute to its reactivity and interaction with biological systems. The molecular formula for BMDMSM is CHOSi with a CAS number of 18297-79-5. Its structure allows for various interactions with biological molecules, making it a candidate for further research into its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of BMDMSM. The compound exhibits significant activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Table 1: Antimicrobial Efficacy of BMDMSM

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 62.5 µg/mL | 2000 µg/mL |

| Escherichia coli | 250 µg/mL | 2000 µg/mL |

| Enterococcus faecalis | 250 µg/mL | 2000 µg/mL |

| Pseudomonas aeruginosa | Not determined | Not determined |

The above table summarizes the antimicrobial efficacy of BMDMSM against selected microorganisms. The MIC values indicate the lowest concentration that inhibits bacterial growth, while MBC values represent the lowest concentration that kills the bacteria.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of BMDMSM in human cell lines. In vitro studies using HepG2 (human liver carcinoma) and Caco-2 (human colorectal adenocarcinoma) cell lines demonstrated that BMDMSM exhibited concentration-dependent cytotoxic effects.

Table 2: Cytotoxic Effects of BMDMSM on Human Cell Lines

| Cell Line | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| HepG2 | 500 | ~50 |

| Caco-2 | 500 | ~70 |

These results indicate that while BMDMSM has significant antimicrobial properties, it also possesses cytotoxic effects at higher concentrations, particularly affecting HepG2 cells more than Caco-2 cells.

The mechanism by which BMDMSM exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes. This disruption may be facilitated by the interaction of the silane groups with the lipid bilayer of bacterial cells, leading to increased permeability and eventual cell lysis at elevated concentrations.

Case Studies and Applications

Research has indicated potential applications for BMDMSM in various fields:

- Antibacterial Coatings : BMDMSM can be utilized in developing antibacterial coatings for medical devices, reducing infection rates associated with implants and surgical instruments.

- Drug Delivery Systems : Due to its silane structure, BMDMSM may enhance drug delivery efficiency through improved cellular uptake and targeted delivery mechanisms.

- Agricultural Applications : The compound’s antimicrobial properties could be leveraged in agricultural settings to protect crops from bacterial pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(methyldimethoxysilyl)methane, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : One-pot syntheses are effective for producing silane-terminated compounds like this compound. Key parameters include temperature control (20–60°C), stoichiometric ratios of precursors, and hydrolysis time. Use inert atmospheres (e.g., nitrogen) to prevent premature hydrolysis. Monitor reaction progress via ^29Si NMR to track methyldimethoxysilyl group conversion into silanol (D1) or siloxane (D2) species .

Q. Which analytical techniques are most reliable for characterizing this compound and its hydrolysis products?

- Methodological Answer :

- ^1H NMR : Identifies residual methoxy groups and hydrolysis byproducts.

- ^29Si NMR : Quantifies silanol/siloxane species and silicon environment changes (e.g., D1 at −15 ppm, D2 at −22 ppm).

- HT-SEC (High-Temperature Size Exclusion Chromatography) : Distinguishes non-condensed low-molar-mass chains from condensed comb-like polymers (e.g., molar mass shifts from 2,000 to >10,000 g/mol) .

Q. How does the chemical stability of this compound vary under ambient vs. controlled storage conditions?

- Methodological Answer : Stability is highly moisture-sensitive. Store under anhydrous conditions (e.g., molecular sieves, argon). Accelerated aging tests (e.g., 40°C/75% RH) combined with ^29Si NMR can quantify hydrolysis rates. Siloxane crosslinking increases stability but reduces solubility .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in hydrolysis kinetics between this compound and analogous ethoxysilyl compounds?

- Methodological Answer : Methoxy groups hydrolyze faster than ethoxy due to lower steric hindrance and higher electrophilicity. Use kinetic studies (e.g., Arrhenius plots) with ^29Si NMR to compare activation energies. Contradictions may arise from solvent polarity effects (e.g., ethanol vs. toluene) or catalytic traces of acids/bases .

Q. How can computational modeling predict the 3D structure and intermolecular interactions of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model Si–O bond angles and hydrogen-bonding networks. Validate predictions against X-ray crystallography data (e.g., C–H⋯O interactions in crystal lattices) . For example, weak C–H⋯O bonds (2.5–3.0 Å) stabilize 3D networks in siloxane frameworks .

Q. What experimental designs are suitable for optimizing this compound-based polymer architectures?

- Methodological Answer : Use fractional factorial designs (e.g., 2^k-p matrices) to test variables:

- Factors : Monomer concentration, catalyst type, hydrolysis pH.

- Responses : Molar mass (HT-SEC), crosslink density (DSC), mechanical strength.

- Example: A 2^3-1 design reduces trials while identifying interactions between pH and temperature .

Q. How do structural modifications (e.g., substituting methoxy with ethoxy groups) impact the material properties of this compound-derived polymers?

- Methodological Answer : Ethoxy groups enhance hydrophobicity but slow hydrolysis. Compare via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.